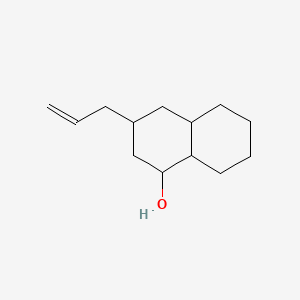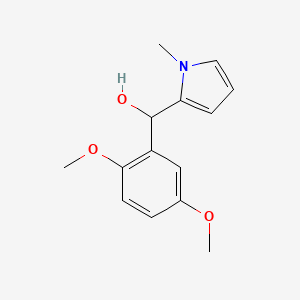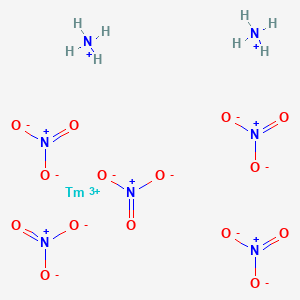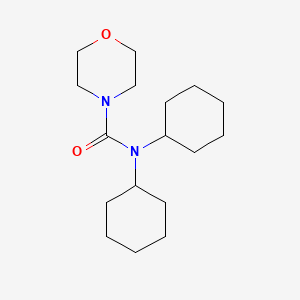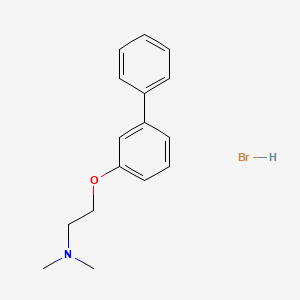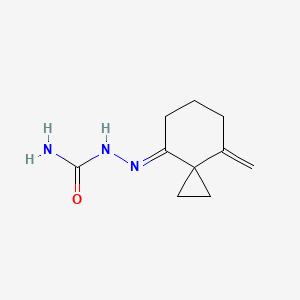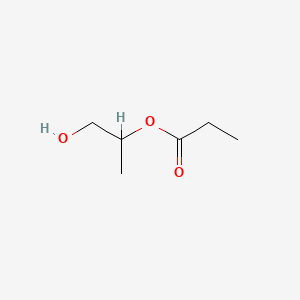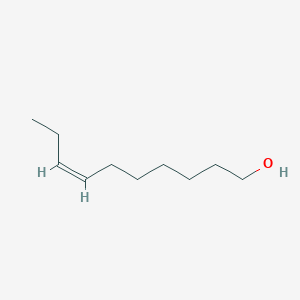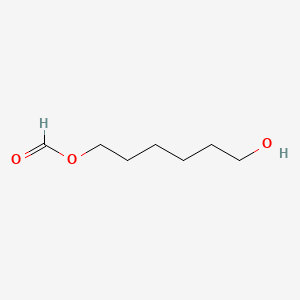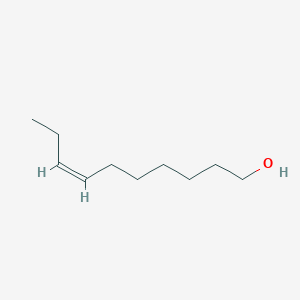
2-Methoxy-1-(3-methylbutoxy)-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopentyloxy)-5-propenylanisole is an organic compound that belongs to the class of anisoles It is characterized by the presence of an isopentyloxy group and a propenyl group attached to the anisole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentyloxy)-5-propenylanisole typically involves the alkylation of 5-propenylanisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(Isopentyloxy)-5-propenylanisole can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopentyloxy)-5-propenylanisole undergoes various types of chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to form saturated alkyl derivatives.
Substitution: The anisole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-(isopentyloxy)-5-propenylbenzaldehyde or 2-(isopentyloxy)-5-propenylbenzoic acid.
Reduction: Formation of 2-(isopentyloxy)-5-propylanisole.
Substitution: Formation of nitro, sulfo, or halo derivatives of 2-(isopentyloxy)-5-propenylanisole.
Applications De Recherche Scientifique
2-(Isopentyloxy)-5-propenylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-(Isopentyloxy)-5-propenylanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Isopentyloxy)-4-propenylanisole
- 2-(Isopentyloxy)-5-ethylanisole
- 2-(Isopentyloxy)-5-methylanisole
Uniqueness
2-(Isopentyloxy)-5-propenylanisole is unique due to the specific positioning of the isopentyloxy and propenyl groups on the anisole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84885-27-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-methoxy-1-(3-methylbutoxy)-4-prop-1-enylbenzene |
InChI |
InChI=1S/C15H22O2/c1-5-6-13-7-8-14(15(11-13)16-4)17-10-9-12(2)3/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
AJAOXJQJCYZJNH-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)OCCC(C)C)OC |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OCCC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


